molecular formula C17H18O5 B6594399 3'-Deoxy-4-O-methylepisappanol CAS No. 1052714-12-1

3'-Deoxy-4-O-methylepisappanol

Cat. No.: B6594399
CAS No.: 1052714-12-1
M. Wt: 302.32 g/mol
InChI Key: NRDMATSOBGRQDO-IAGOWNOFSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

3’-Deoxy-4-O-methylepisappanol has antioxidant activity . It exhibits significant neuroprotective activity against glutamate-induced toxicity at concentrations ranging from 0.1 microM to 10 microM

Cellular Effects

It has been shown to exhibit significant neuroprotective activity against glutamate-induced toxicity , suggesting that it may influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exhibit antioxidant activity , which suggests that it may interact with biomolecules involved in oxidative stress pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

3’-Deoxy-4-O-methylepisappanol can be synthesized through the extraction and isolation from Sappan Lignum. The process involves the use of solvents such as methanol for extraction, followed by chromatographic techniques to isolate the compound . The detailed synthetic route includes:

Industrial Production Methods

Currently, there is limited information on the large-scale industrial production of 3’-Deoxy-4-O-methylepisappanol. The compound is primarily obtained through laboratory-scale extraction and isolation from natural sources .

Chemical Reactions Analysis

Types of Reactions

3’-Deoxy-4-O-methylepisappanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Ethers and esters.

Comparison with Similar Compounds

Similar Compounds

  • Protosappanin A
  • Sappanchalcone
  • Sappanone B
  • Brazilein
  • 3-Deoxysappanchalcone
  • 3-Deoxysappanone B
  • Protosappanin B
  • Isoprotosappanin B
  • 3’-O-Methylbrazilin
  • Brazilin

Uniqueness

3’-Deoxy-4-O-methylepisappanol is unique due to its specific structural features, such as the absence of a hydroxyl group at the 3’ position and the presence of a methoxy group at the 4-O position. These structural differences contribute to its distinct chemical reactivity and biological activities compared to other similar compounds .

Properties

IUPAC Name

(3R,4R)-3-[(4-hydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5/c1-21-16-14-7-6-13(19)8-15(14)22-10-17(16,20)9-11-2-4-12(18)5-3-11/h2-8,16,18-20H,9-10H2,1H3/t16-,17-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDMATSOBGRQDO-IAGOWNOFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2=C(C=C(C=C2)O)OCC1(CC3=CC=C(C=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C2=C(C=C(C=C2)O)OC[C@@]1(CC3=CC=C(C=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001306176
Record name 3′-Deoxy-4-O-methylepisappanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001306176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052714-12-1
Record name 3′-Deoxy-4-O-methylepisappanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1052714-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3′-Deoxy-4-O-methylepisappanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001306176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-Deoxy-4-O-methylepisappanol
Reactant of Route 2
3'-Deoxy-4-O-methylepisappanol
Reactant of Route 3
3'-Deoxy-4-O-methylepisappanol
Reactant of Route 4
3'-Deoxy-4-O-methylepisappanol
Reactant of Route 5
3'-Deoxy-4-O-methylepisappanol
Reactant of Route 6
3'-Deoxy-4-O-methylepisappanol

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